molecular formula C21H20ClN3O3S B6965270 [3-(3-Chlorophenyl)sulfanylpyrrolidin-1-yl]-[4-hydroxy-1-(4-methoxyphenyl)pyrazol-3-yl]methanone

[3-(3-Chlorophenyl)sulfanylpyrrolidin-1-yl]-[4-hydroxy-1-(4-methoxyphenyl)pyrazol-3-yl]methanone

Cat. No.: B6965270
M. Wt: 429.9 g/mol
InChI Key: FAFHRPZWEVTLAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(3-Chlorophenyl)sulfanylpyrrolidin-1-yl]-[4-hydroxy-1-(4-methoxyphenyl)pyrazol-3-yl]methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

[3-(3-chlorophenyl)sulfanylpyrrolidin-1-yl]-[4-hydroxy-1-(4-methoxyphenyl)pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c1-28-16-7-5-15(6-8-16)25-13-19(26)20(23-25)21(27)24-10-9-18(12-24)29-17-4-2-3-14(22)11-17/h2-8,11,13,18,26H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFHRPZWEVTLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)N3CCC(C3)SC4=CC(=CC=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-Chlorophenyl)sulfanylpyrrolidin-1-yl]-[4-hydroxy-1-(4-methoxyphenyl)pyrazol-3-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone under acidic conditions.

    Introduction of the methanone group: This step involves the reaction of the pyrazole derivative with a suitable acylating agent.

    Formation of the pyrrolidine ring: This can be synthesized by reacting an appropriate amine with a ketone or aldehyde, followed by cyclization.

    Attachment of the chlorophenylsulfanyl group: This step involves the nucleophilic substitution reaction of a chlorophenylsulfanyl derivative with the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [3-(3-Chlorophenyl)sulfanylpyrrolidin-1-yl]-[4-hydroxy-1-(4-methoxyphenyl)pyrazol-3-yl]methanone would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    [3-(3-Chlorophenyl)sulfanylpyrrolidin-1-yl]-[4-hydroxy-1-phenylpyrazol-3-yl]methanone: Similar structure but lacks the methoxy group.

    [3-(3-Chlorophenyl)sulfanylpyrrolidin-1-yl]-[4-hydroxy-1-(4-chlorophenyl)pyrazol-3-yl]methanone: Similar structure but has a chlorophenyl group instead of a methoxyphenyl group.

Uniqueness

The presence of both the methoxy and chlorophenylsulfanyl groups in [3-(3-Chlorophenyl)sulfanylpyrrolidin-1-yl]-[4-hydroxy-1-(4-methoxyphenyl)pyrazol-3-yl]methanone provides unique electronic and steric properties, which can influence its reactivity and biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.